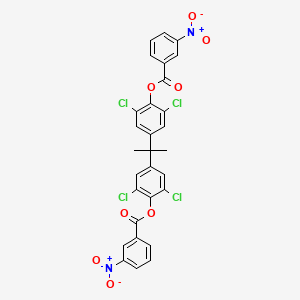
1-(Cyclohex-3-en-1-ylmethyl)-4-(4-methoxybenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclohex-3-en-1-ylmethyl)-4-(4-methoxybenzyl)piperazine is a synthetic organic compound that belongs to the piperazine family This compound is characterized by a cyclohexene ring attached to a piperazine core, with a methoxybenzyl group as a substituent
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available cyclohex-3-en-1-ylmethyl chloride and 4-methoxybenzylamine.
Reaction Steps:
Industrial Production Methods: Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclohex-3-en-1-ylmethyl)-4-(4-methoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The cyclohexene ring can be hydrogenated to a cyclohexane ring using hydrogen gas and a palladium catalyst.
Substitution: The piperazine nitrogen atoms can participate in nucleophilic substitution reactions with alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: 1-(Cyclohex-3-en-1-ylmethyl)-4-(4-hydroxybenzyl)piperazine.
Reduction: 1-(Cyclohexylmethyl)-4-(4-methoxybenzyl)piperazine.
Substitution: Various N-alkylated derivatives of the original compound.
Scientific Research Applications
1-(Cyclohex-3-en-1-ylmethyl)-4-(4-methoxybenzyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, including as a candidate for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(Cyclohex-3-en-1-ylmethyl)-4-(4-methoxybenzyl)piperazine exerts its effects is dependent on its interaction with specific molecular targets. These may include:
Receptors: Binding to neurotransmitter receptors, potentially modulating their activity.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Pathways: Affecting signaling pathways within cells, leading to changes in cellular function.
Comparison with Similar Compounds
1-(Cyclohexylmethyl)-4-(4-methoxybenzyl)piperazine: Similar structure but with a saturated cyclohexane ring.
1-(Cyclohex-3-en-1-ylmethyl)-4-(4-hydroxybenzyl)piperazine: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness: 1-(Cyclohex-3-en-1-ylmethyl)-4-(4-methoxybenzyl)piperazine is unique due to the presence of both a cyclohexene ring and a methoxybenzyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C19H28N2O |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)-4-[(4-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C19H28N2O/c1-22-19-9-7-18(8-10-19)16-21-13-11-20(12-14-21)15-17-5-3-2-4-6-17/h2-3,7-10,17H,4-6,11-16H2,1H3 |
InChI Key |
ZTAZSXIAIPIZNM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)CC3CCC=CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(dibutylamino)propyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10879493.png)

![2-[2-Bromo-4-(hydroxymethyl)-6-methoxyphenoxy]acetamide](/img/structure/B10879503.png)
![{(2E)-2-[(2E)-(5-bromo-2-ethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B10879512.png)

![{2-[(2-Benzoyl-4-nitrophenyl)sulfanyl]-5-nitrophenyl}(phenyl)methanone](/img/structure/B10879528.png)
![3-(3,5-dimethoxyphenyl)-6-[(E)-2-(4-methylphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10879531.png)
![(2E)-3-(3-bromo-5-ethoxy-4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}phenyl)prop-2-enoic acid](/img/structure/B10879532.png)
![Ethyl 2-{[({[2-(propanoylamino)phenyl]carbonyl}oxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10879535.png)
![1-{5-Cyano-4-[4-(diethylamino)phenyl]-2,6-dioxo-3-piperidyl}pyridinium](/img/structure/B10879542.png)
![5-[(3-Ethoxy-4-hydroxyphenyl)methylene]-3-isobutyl-2-thioxo-1,3-thiazolan-4-one](/img/structure/B10879545.png)
![8-Ethyl-2-(4-{[(2-iodophenyl)carbonyl]carbamothioyl}piperazin-1-yl)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B10879550.png)
![(2E)-3-(2-bromo-5-methoxy-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}phenyl)prop-2-enoic acid](/img/structure/B10879553.png)
![3-{[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]methyl}-1,3-benzothiazole-2(3H)-thione](/img/structure/B10879554.png)
